molecular formula C8H11BFNO3 B1440638 2-Fluoro-6-isopropoxypyridine-3-boronic acid CAS No. 1637749-71-3

2-Fluoro-6-isopropoxypyridine-3-boronic acid

Cat. No.: B1440638
CAS No.: 1637749-71-3
M. Wt: 198.99 g/mol
InChI Key: HXZSWTOYGXUJDG-UHFFFAOYSA-N
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Description

2-Fluoro-6-isopropoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C8H11BFNO3. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both fluorine and boronic acid functional groups, which contribute to its reactivity and versatility in chemical processes .

Preparation Methods

The synthesis of 2-Fluoro-6-isopropoxypyridine-3-boronic acid typically involves the reaction of 2-Fluoro-6-isopropoxypyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-Fluoro-6-isopropoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran and dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .

Comparison with Similar Compounds

2-Fluoro-6-isopropoxypyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the fluorine and isopropoxy groups, which can influence reactivity and selectivity.

    2-Fluoropyridine-3-boronic acid: Similar in structure but without the isopropoxy group, leading to different chemical properties and applications.

    6-Isopropoxypyridine-3-boronic acid: Lacks the fluorine atom, which can affect its reactivity in certain chemical reactions.

The uniqueness of this compound lies in its combination of fluorine and isopropoxy groups, which can enhance its reactivity and make it suitable for specific synthetic applications .

Properties

IUPAC Name

(2-fluoro-6-propan-2-yloxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BFNO3/c1-5(2)14-7-4-3-6(9(12)13)8(10)11-7/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZSWTOYGXUJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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